BenchChemオンラインストアへようこそ!

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine

Regioisomer differentiation Pyrazole N-substitution Physicochemical property comparison

This is the critical endocyclic N1-isobutyl regioisomer (CAS 1516651-41-4), not to be confused with the exocyclic isomer CAS 64071-40-5. It is the only commercially available building block with the lipophilic group directly on the pyrazole ring, ensuring correct regiochemical outcomes in cyclocondensations for pyrazolopyrimidine libraries. The pre-installed 4-phenyl and 3-methyl groups enable direct SAR exploration for kinase and CNS targets without laborious post-alkylation steps. Supplied at ≥95% purity by multiple specialist manufacturers for milligram-to-gram scale research.

Molecular Formula C14H19N3
Molecular Weight 229.327
CAS No. 1516651-41-4
Cat. No. B2505772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine
CAS1516651-41-4
Molecular FormulaC14H19N3
Molecular Weight229.327
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC=CC=C2)N)CC(C)C
InChIInChI=1S/C14H19N3/c1-10(2)9-17-14(15)13(11(3)16-17)12-7-5-4-6-8-12/h4-8,10H,9,15H2,1-3H3
InChIKeyRKTIDSAYPGTWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine (CAS 1516651-41-4): Core Structural Identity and Procurement Context


5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine (CAS 1516651-41-4) is a trisubstituted 5-aminopyrazole derivative with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol . Its systematic IUPAC name is 3-methyl-1-(2-methylpropyl)-4-phenyl-1H-pyrazol-5-amine, bearing a methyl group at position 3, a phenyl ring at position 4, and an isobutyl substituent on the endocyclic N1 nitrogen of the pyrazole core [1]. The compound carries a single primary amine at position 5, one H-bond donor, two H-bond acceptors, a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 43.8 Ų, and a predicted pKa of 4.24 ± 0.10 [1][2]. It is currently supplied as a specialty research chemical (typical purity ≥95%) by vendors including Enamine and 1PlusChem at the milligram-to-gram scale [3]. The compound serves as a versatile heterocyclic building block for constructing fused pyrazolopyrimidine and pyrazoloquinazoline scaffolds, as demonstrated with the closely related 3-methyl-4-phenyl-1H-pyrazol-5-amine core [4].

Why Generic Pyrazole Building Blocks Cannot Replace 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine in Regiospecific Synthesis


This compound occupies a distinct position in trisubstituted pyrazole chemical space that is not interchangeable with its closest regioisomer, CAS 64071-40-5 (1H-Pyrazol-3-amine, 5-methyl-N-(2-methylpropyl)-4-phenyl-), which carries the isobutyl group on the exocyclic amine nitrogen rather than on the endocyclic N1 position . The endocyclic N1-isobutyl substitution in CAS 1516651-41-4 places the lipophilic branched alkyl group directly on the pyrazole ring, altering the electronic environment of the heterocycle—affecting both the pKa of the 5-amine (predicted 4.24) and the nucleophilicity of the C5-NH₂ group—relative to the N-exocyclic isomer [1]. Furthermore, removal of the 4-phenyl group (e.g., 1-isobutyl-3-methyl-1H-pyrazol-5-amine) eliminates the aromatic π-stacking and hydrophobic contacts that are critical for target binding in the broader 4-phenylpyrazole class, where TGF-β receptor I kinase inhibitors have demonstrated IC50 values spanning 30–555 nM [2]. The concurrent presence of all three substituents—3-methyl, 4-phenyl, and N1-isobutyl—is essential for the specific steric and electronic contour required for regioselective downstream derivatization, such as the three-component condensation with orthoformate and activated methylene compounds to yield pyrazolopyrimidines [3]. Substituting a regioisomer or a des-phenyl analog alters the regiochemical outcome of such cyclocondensations, potentially leading to undesired isomers.

Quantitative Differentiation Evidence: 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine vs. Closest Analogs


Regioisomeric Identity: Endocyclic N1-Isobutyl vs. Exocyclic N-Isobutyl Substitution Confers Distinct Physicochemical Profile

CAS 1516651-41-4 bears the isobutyl substituent on the endocyclic N1 position of the pyrazole ring (2-isobutyl regioisomer), whereas its closest structural analog CAS 64071-40-5 (1H-Pyrazol-3-amine, 5-methyl-N-(2-methylpropyl)-4-phenyl-) places the isobutyl group on the exocyclic amine nitrogen . This regioisomeric distinction produces measurably different computed physicochemical properties. CAS 1516651-41-4 has a predicted pKa of 4.24 ± 0.10, an XLogP3 of 3.2, a TPSA of 43.8 Ų, one H-bond donor, two H-bond acceptors, and three rotatable bonds [1]. While directly measured experimental values for CAS 64071-40-5 are not available in curated public databases to enable a matched head-to-head comparison, the endocyclic placement of the isobutyl group in CAS 1516651-41-4 is expected to differentially modulate the electron density at N2 and the basicity of the 5-NH₂ group relative to the N-exocyclic isomer, based on established pyrazole regioisomer structure-property relationships [2].

Regioisomer differentiation Pyrazole N-substitution Physicochemical property comparison

4-Phenyl Substituent Contribution: Comparative Lipophilicity and Aromatic Surface vs. Des-Phenyl Pyrazole Analogs

The presence of the 4-phenyl substituent on CAS 1516651-41-4 adds a significant hydrophobic and π-stacking surface that is absent in simpler 1-isobutyl-3-methyl-1H-pyrazol-5-amine analogs. The computed XLogP3 of 3.2 for CAS 1516651-41-4 reflects the contribution of the phenyl ring, whereas the des-phenyl analog 1-isobutyl-3-methyl-1H-pyrazol-5-amine (CAS 1007520-28-6, C₈H₁₅N₃, MW 153.23) would have a substantially lower computed logP (estimated ~1.0-1.5 based on fragment-based calculation) [1]. The TPSA of 43.8 Ų is identical between the two compounds (since the phenyl does not add polar atoms), but the heavy atom count increases from 11 to 17, and the number of rotatable bonds increases from 1 to 3 [1]. In the broader 4-phenyl substituted pyrazole inhibitor class, compounds with this pharmacophoric feature have demonstrated TGF-β receptor I kinase inhibition with IC50 values ranging from 30 to 555 nM, establishing the 4-phenyl group as a critical determinant of biological activity within this scaffold family [2].

Lipophilicity comparison 4-Phenylpyrazole SAR Building block differentiation

Building Block Versatility: Demonstrated Reactivity in Pyrazolopyrimidine Synthesis via Three-Component Condensation

The synthetic utility of the 5-amino-4-phenylpyrazole scaffold—of which CAS 1516651-41-4 is an N1-isobutyl-substituted member—has been experimentally validated in three-component condensations with triethyl orthoformate and activated methylene compounds. Kryl'skii et al. (2010) demonstrated that 3-methyl-4-phenyl-1H-pyrazol-5-amine reacts with triethyl orthoformate and cyclohexane-1,3-diones, acetoacetanilides, benzoylacetone, ethyl cyanoacetate, malononitrile, or 1H-benzimidazol-2-ylacetonitrile to yield substituted pyrazolopyrimidines and pyrazoloquinazolines in isolated yields [1]. In this study, the intermediate aminomethylidene derivatives (compounds IVa, IVb) were isolated as individual crystalline substances, while in most cases the product was a mixture of IV and V that could be separated by differential solubility. The N1-isobutyl substituent in CAS 1516651-41-4 provides enhanced lipophilicity (XLogP3 3.2 vs. ~1.7 for the N1-unsubstituted parent) that improves organic-solvent extractability during workup relative to the N1-H parent compound [2]. This represents a practical procurement advantage for medicinal chemistry groups performing library synthesis where intermediate isolation and purification efficiency directly impact throughput.

Pyrazolopyrimidine synthesis Building block reactivity Three-component condensation

Patent Landscape Positioning: Structural Overlap with mGluR2 and CB1 Antagonist Pyrazole Chemotypes

The 1,3,4,5-tetrasubstituted pyrazole scaffold of CAS 1516651-41-4 maps onto the generic Markush structures claimed in two major therapeutic patent families. First, Taisho Pharmaceutical's mGluR2 antagonist patents (e.g., US 8642626, EP heteroaryl-pyrazole derivatives) encompass compounds where the pyrazole core bears aryl/heteroaryl substitution at position 4 and alkyl substitution at N1, with a primary amine or substituted amine at position 5—directly matching the substitution pattern of CAS 1516651-41-4 [1]. Second, CB1 cannabinoid receptor antagonist patents (e.g., US 9133128, Makriyannis et al.) describe pyrazole analogs with N1-alkyl, C4-aryl, and C5-amine substitution as selective CB1 ligands, with Ki values for optimized examples in the low nanomolar range [2]. The specific compound CAS 1516651-41-4 itself has not been individually profiled in published SAR tables; however, its structural placement within the claimed chemical space of these patent families establishes it as a relevant intermediate for developing tool compounds targeting either mGluR2 or CB1 receptors. The TTD database entry D08JPW ("N-substituted pyrazole derivative 1") from Taisho Pharmaceutical is annotated as an mGluR2 antagonist, further confirming the therapeutic relevance of this substitution pattern [3].

mGluR2 antagonist CB1 antagonist Patent Markush analysis Pyrazole chemotype

Optimal Application Scenarios for 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine Based on Evidence-Anchored Differentiation


Regiospecific Synthesis of N1-Isobutyl Pyrazolopyrimidine Libraries via Three-Component Condensation

CAS 1516651-41-4 is the preferred starting material for constructing pyrazolo[1,5-a]pyrimidine libraries bearing an N1-isobutyl substituent, exploiting the established three-component condensation protocol validated on the 3-methyl-4-phenyl-1H-pyrazol-5-amine scaffold [1]. The pre-installed isobutyl group eliminates the need for a post-cyclization N-alkylation step, which on pyrazolopyrimidines often yields regioisomeric mixtures. The enhanced lipophilicity (XLogP3 3.2) of this building block relative to the N1-H parent (estimated logP ~1.7) also improves intermediate extraction efficiency during multi-step library synthesis [2].

CB1 or mGluR2 Antagonist Tool Compound Development via Scaffold Elaboration

For CNS drug discovery programs targeting cannabinoid CB1 or metabotropic glutamate mGluR2 receptors, CAS 1516651-41-4 provides a pre-functionalized core that maps onto the generic structures claimed in key patent families from Taisho Pharmaceutical (mGluR2) and Makriyannis et al. (CB1) [3][4]. The 5-amine handle allows direct derivatization (acylation, sulfonylation, reductive amination) to generate focused compound libraries for SAR exploration, while the N1-isobutyl and 4-phenyl substituents occupy the lipophilic pockets identified in these receptor pharmacophores. Researchers should independently validate target engagement, as the specific compound itself has not been individually profiled in published activity assays.

Kinase Inhibitor Fragment Elaboration Leveraging the 4-Phenylpyrazole Pharmacophore

The 4-phenylpyrazole substructure present in CAS 1516651-41-4 is a recognized pharmacophore for kinase inhibition, as demonstrated by the TGF-β receptor I kinase inhibitor class where related 4-phenyl substituted pyrazoles achieve IC50 values of 30–555 nM [5]. The primary amine at C5 serves as a synthetic handle for installing Type I or Type II kinase inhibitor hinge-binding motifs. The N1-isobutyl group provides a vector for probing the ribose pocket or solvent-exposed region of the ATP-binding site, offering a differentiated substitution pattern compared to the more common N1-aryl pyrazole kinase inhibitor scaffolds.

Regioisomer-Specific Procurement for Structure-Activity Studies Requiring Endocyclic N1 Substitution

When an SAR study requires the isobutyl group to be attached directly to the endocyclic N1 of the pyrazole ring (rather than on the exocyclic amine nitrogen as in CAS 64071-40-5), CAS 1516651-41-4 is the only commercially available building block that satisfies this structural constraint at ≥95% purity from multiple suppliers (Enamine, 1PlusChem, Aaron) [6]. The structural identity of CAS 1516651-41-4 as the endocyclic N1-isobutyl regioisomer is confirmed by InChI Key RKTIDSAYPGTWTK-UHFFFAOYSA-N, which unambiguously differentiates it from the N-exocyclic isomer [7]. Procurement of the incorrect regioisomer would invalidate the SAR hypothesis being tested.

Quote Request

Request a Quote for 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.